molecular formula C6H4Cl2IN B13467686 2,3-Dichloro-6-iodoaniline

2,3-Dichloro-6-iodoaniline

Cat. No.: B13467686
M. Wt: 287.91 g/mol
InChI Key: QGZBMNXLRNEPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-6-iodoaniline is an organic compound with the molecular formula C6H4Cl2IN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-iodoaniline typically involves the halogenation of aniline derivatives. One common method is the direct iodination and chlorination of aniline. The process involves:

    Iodination: Aniline is treated with iodine and an oxidizing agent such as nitric acid to introduce the iodine atom at the desired position.

    Chlorination: The iodinated aniline is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce chlorine atoms at the 2 and 3 positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6-iodoaniline can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

  • Substituted anilines
  • Biaryl compounds
  • Various oxidized or reduced derivatives

Scientific Research Applications

2,3-Dichloro-6-iodoaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-iodoaniline involves its interaction with various molecular targets. The halogen atoms on the benzene ring can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

  • 2,4-Dichloro-6-iodoaniline
  • 2,6-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison: 2,3-Dichloro-6-iodoaniline is unique due to the specific positions of the chlorine and iodine atoms on the benzene ring. This unique substitution pattern can influence its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the presence of iodine at the 6-position can enhance the compound’s ability to participate in halogen bonding compared to compounds with different substitution patterns.

Properties

Molecular Formula

C6H4Cl2IN

Molecular Weight

287.91 g/mol

IUPAC Name

2,3-dichloro-6-iodoaniline

InChI

InChI=1S/C6H4Cl2IN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2

InChI Key

QGZBMNXLRNEPEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)Cl)N)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.